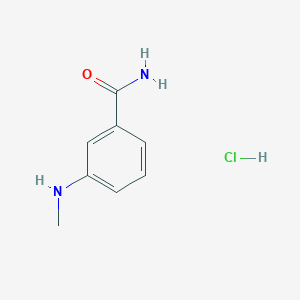

3-(Methylamino)benzamide hydrochloride

Description

BenchChem offers high-quality 3-(Methylamino)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylamino)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(methylamino)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c1-10-7-4-2-3-6(5-7)8(9)11;/h2-5,10H,1H3,(H2,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZGCATUKGDFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361676-45-9 | |

| Record name | 3-(methylamino)benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(Methylamino)benzamide Hydrochloride: A Novel Benzamide Derivative

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-(Methylamino)benzamide hydrochloride (CAS 2361676-45-9) is not extensively documented in publicly available scientific literature. This guide provides an in-depth analysis based on the well-characterized structural analog, 3-Aminobenzamide, and established principles of medicinal chemistry and pharmacology. The information herein is intended to serve as an expert-guided framework for research and development.

Executive Summary

Benzamide derivatives represent a cornerstone in modern pharmacology, with applications ranging from antiemetics to antipsychotics and, more recently, as targeted anticancer agents.[1] This technical guide delves into the chemical properties, potential synthesis, and hypothesized biological activities of the novel compound 3-(Methylamino)benzamide hydrochloride. By drawing extensive parallels with its parent analog, 3-Aminobenzamide (3-AB), a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), we provide a foundational understanding for researchers exploring this new chemical entity.[2][3][4] This document outlines its probable mechanism of action, suggests robust experimental protocols for its characterization, and discusses its potential in drug discovery, particularly in oncology and ischemia/reperfusion injury.

Physicochemical Properties and Structural Analysis

The introduction of a methyl group to the 3-amino position of the benzamide core is expected to subtly alter its physicochemical properties. These changes can have significant implications for solubility, membrane permeability, and target engagement.

Predicted Properties

The properties of the hydrochloride salt form are designed to enhance aqueous solubility, a common strategy for improving the bioavailability of small molecules.[5]

| Property | Value (Predicted/Inferred) | Rationale & Impact |

| CAS Number | 2361676-45-9 | Unique identifier for the hydrochloride salt. |

| Molecular Formula | C₈H₁₁ClN₂O | Based on the structure of the hydrochloride salt. |

| Molecular Weight | 186.64 g/mol | Calculated from the molecular formula. |

| Structure | 3-(Methylamino)benzamide Hydrochloride | The core is a benzamide with an N-methylated amino group at the meta position. |

| Appearance | White to off-white crystalline solid | Typical appearance for similar small molecule hydrochloride salts.[3] |

| Solubility | Soluble in water and DMSO | The hydrochloride salt form increases polarity. DMSO is a common solvent for in vitro assays.[6] |

| logP (Predicted) | ~0.8 - 1.2 | The N-methylation slightly increases lipophilicity compared to 3-Aminobenzamide (logP ~ -0.33).[3][7] This may enhance cell permeability.[5] |

Proposed Synthesis and Characterization

While a specific synthetic route for 3-(Methylamino)benzamide hydrochloride is not published, a logical and efficient pathway can be proposed based on standard organic chemistry reactions.[1][8][9]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 3-nitrobenzoic acid.

Caption: Proposed multi-step synthesis of the target compound.

Expert Rationale: This synthetic route is robust and utilizes common, high-yielding reactions. Reductive amination in Step 3 is a controlled method for methylation that avoids over-alkylation, a common side reaction with other methylating agents. The final salt formation is a standard procedure to improve handling and solubility.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H and ¹³C NMR: To confirm the molecular structure, including the successful N-methylation and the overall substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base and confirm its elemental composition via high-resolution mass spectrometry (HRMS).[10][11]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity level of >98% is typically required for biological assays.[10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups like N-H, C=O (amide), and C-N bonds.[8]

Hypothesized Mechanism of Action: PARP Inhibition

The primary structural analog, 3-Aminobenzamide, is a well-established competitive inhibitor of Poly(ADP-ribose) polymerase (PARP).[3][4][7] PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[4]

The PARP-DNA Repair Pathway

Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality.

Mechanistic Insight: 3-Aminobenzamide competitively binds to the NAD+ binding site of PARP, preventing the synthesis of poly(ADP-ribose) chains necessary to recruit DNA repair machinery.[4] It is highly probable that 3-(Methylamino)benzamide hydrochloride acts via the same mechanism. The N-methyl group may influence binding affinity and selectivity for different PARP isoforms. In cells with deficient homologous recombination (e.g., BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to double-strand breaks during replication, resulting in cell death—a concept known as synthetic lethality.[4]

Potential Applications in Research and Drug Development

Based on its presumed mechanism as a PARP inhibitor, 3-(Methylamino)benzamide hydrochloride is a promising candidate for investigation in several therapeutic areas.

-

Oncology: As a standalone therapy for cancers with DNA repair deficiencies or as a chemosensitizer to enhance the efficacy of DNA-damaging agents (e.g., temozolomide) or radiation.[4]

-

Ischemia-Reperfusion Injury: PARP overactivation contributes to cellular injury following events like stroke or myocardial infarction.[12][13][14] Inhibition of PARP can preserve cellular energy (ATP) and reduce tissue damage.[3][12]

-

Inflammatory Diseases: PARP plays a role in regulating inflammatory responses, making its inhibitors potential therapeutic agents for various inflammatory conditions.[7]

Recommended Experimental Protocols

To validate the hypothesized activity and characterize the compound, a tiered experimental approach is recommended. The combination of in silico, in vitro, and cell-based assays provides a comprehensive evaluation framework.[15]

In Vitro PARP Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit PARP enzyme activity.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 3-(Methylamino)benzamide hydrochloride against PARP1.

Methodology:

-

Reagents: Recombinant human PARP1 enzyme, activated DNA (containing strand breaks), NAD+, biotinylated NAD+, streptavidin-HRP, and a suitable substrate (e.g., TMB).

-

Plate Preparation: Add assay buffer, activated DNA, and PARP1 enzyme to a 96-well plate.

-

Compound Addition: Add serial dilutions of 3-(Methylamino)benzamide hydrochloride (e.g., from 1 nM to 100 µM) and a vehicle control (DMSO). Use 3-Aminobenzamide as a positive control inhibitor.

-

Reaction Initiation: Add a mixture of NAD+ and biotinylated NAD+ to start the reaction. Incubate for 60 minutes at room temperature.

-

Detection: Stop the reaction. Transfer the mixture to a streptavidin-coated plate to capture the biotinylated PAR chains.

-

Signal Generation: Add streptavidin-HRP, followed by the TMB substrate. Measure absorbance at 450 nm.

-

Data Analysis: Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Self-Validation: The inclusion of a known inhibitor (3-Aminobenzamide) validates the assay's performance. A clear dose-response curve is essential for confirming specific inhibition.[5]

Cell-Based DNA Damage Assay (Comet Assay)

This assay assesses the compound's ability to prevent the repair of DNA damage in living cells.

Objective: To determine if 3-(Methylamino)benzamide hydrochloride potentiates DNA damage induced by an alkylating agent.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) and allow them to adhere.

-

Pre-treatment: Treat cells with various concentrations of 3-(Methylamino)benzamide hydrochloride for 1-2 hours.

-

Induce Damage: Add a DNA-damaging agent (e.g., 100 µM H₂O₂ or methyl methanesulfonate) for a short period (e.g., 20 minutes on ice).

-

Repair Phase: Wash out the damaging agent and incubate the cells in fresh media (still containing the inhibitor) for a defined repair period (e.g., 60 minutes).

-

Comet Assay: Harvest the cells, embed them in low-melting-point agarose on a microscope slide, lyse the cells, and subject them to electrophoresis under alkaline conditions.

-

Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Damaged DNA will migrate further, forming a "comet tail."

-

Quantification: Measure the tail moment (a product of tail length and the fraction of DNA in the tail) using image analysis software.

Causality and Interpretation: An increase in the comet tail moment in cells treated with the damaging agent plus the inhibitor, compared to the damaging agent alone, indicates that the compound is effectively inhibiting DNA repair.

Sources

- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. resources.biomol.com [resources.biomol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.malariaworld.org [media.malariaworld.org]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. 3-Aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase, improves hemodynamics and prolongs survival in a porcine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis, Characterization, and Application of 3-(Methylamino)benzamide Hydrochloride

Executive Summary: The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and synthetic tractability.[1] This guide provides an in-depth technical overview of 3-(Methylamino)benzamide Hydrochloride, a specific derivative of this important class. While not as extensively documented as some commercial analogs, its structure represents a valuable building block for developing novel therapeutic agents. This document details its core physicochemical properties, outlines a robust synthetic and analytical framework, and explores its potential applications in drug discovery, grounded in the established pharmacology of the broader benzamide family.

Part 1: Core Molecular Identity and Physicochemical Properties

The fundamental characteristics of a compound, including its molecular weight and structure, are the bedrock of all further research. These properties dictate its behavior in biological systems and inform the analytical methods required for its characterization.

Physicochemical Data

The precise molecular weight and other key properties of 3-(Methylamino)benzamide Hydrochloride are summarized below. The molecular weight is calculated from the atomic weights of its constituent elements, a standard and necessary practice for novel or non-commercial compounds.

| Property | Value | Source / Method |

| Molecular Formula | C₈H₁₁ClN₂O | - |

| Molecular Weight | 186.64 g/mol | Calculated |

| Monoisotopic Mass | 186.05599 Da | Calculated |

| CAS Number | Not readily available | Database Search |

| Free Base Formula | C₈H₁₀N₂O | - |

| Free Base MW | 150.18 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Computed (Analog Based)[2] |

| Predicted LogP (XLogP3) | -0.1 | Computed (Analog Based)[2] |

Structural Elucidation

3-(Methylamino)benzamide consists of a central benzene ring substituted with a primary amide (-CONH₂) and a methylamino group (-NHCH₃) at the meta- (1,3) positions. The hydrochloride salt is formed by the protonation of the more basic nitrogen atom of the methylamino group.

Caption: Structure and salt formation of 3-(Methylamino)benzamide HCl.

Part 2: Synthesis and Methodologies

The synthesis of novel benzamide derivatives is a routine yet critical task in medicinal chemistry, enabling the exploration of structure-activity relationships (SAR).[3] A logical and efficient synthetic route is paramount for producing the target compound with high purity and yield.

Generalized Synthetic Protocol

The synthesis of 3-(Methylamino)benzamide HCl can be accomplished via a straightforward, multi-step process starting from a commercially available precursor. The following protocol describes a representative method involving N-methylation followed by salt formation.

Step 1: N-Methylation of 3-Aminobenzamide This step introduces the methyl group onto the aniline nitrogen. Reductive amination is a common and effective method.

-

Dissolution: Dissolve 3-aminobenzamide (1 equivalent) in a suitable protic solvent such as methanol.

-

Aldehyde Addition: Add aqueous formaldehyde (1.1 equivalents) to the solution. The mixture is stirred at room temperature for 1-2 hours to form the intermediate imine or aminal.

-

Reduction: Cool the mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise while monitoring the temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(methylamino)benzamide. Purify further by silica gel column chromatography if necessary.

Step 2: Hydrochloride Salt Formation This final step converts the free base into its more stable and often more water-soluble hydrochloride salt.

-

Dissolution: Dissolve the purified 3-(methylamino)benzamide free base in a minimal amount of a suitable organic solvent, such as anhydrous diethyl ether or ethyl acetate.

-

Acidification: Add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

-

Drying: Dry the product under vacuum to yield pure 3-(Methylamino)benzamide Hydrochloride.

Caption: Generalized workflow for the synthesis of the target compound.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of a synthesized compound. A combination of chromatographic and spectroscopic techniques provides a comprehensive profile.

Analytical Workflow

A standard workflow ensures that the material meets the quality standards required for subsequent biological assays or further chemical modification.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method involves a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA). Purity is assessed by integrating the area of the product peak relative to the total peak area at a specific UV wavelength (e.g., 254 nm).

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. When analyzed by electrospray ionization (ESI) in positive mode, the compound will be detected as its protonated free base. The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 151.09, corresponding to the molecular formula C₈H₁₁N₂O⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the precise chemical structure.

-

¹H NMR: Would confirm the presence of all protons and their connectivity. Expected signals include distinct multiplets in the aromatic region (approx. 7.0-7.8 ppm), a broad singlet for the amide (-CONH₂) protons, a signal for the methylamino (-NH) proton, and a singlet or doublet for the methyl (-CH₃) protons (approx. 2.8-3.0 ppm).

-

¹³C NMR: Would show the expected number of carbon signals, confirming the carbon skeleton of the molecule.[5]

-

Caption: Standard analytical workflow for compound characterization.

Part 4: Applications in Research and Drug Development

The benzamide scaffold is a prolific source of therapeutic agents, with derivatives showing activity against a wide range of biological targets.[6] While the specific activity of 3-(Methylamino)benzamide HCl is not widely reported, its structure allows for informed speculation on its potential roles in drug discovery.

Role as a Versatile Pharmacophore

The benzamide structure is adept at forming hydrogen bonds via its amide group and can be readily modified at multiple positions on the aromatic ring to fine-tune its properties. This makes it an ideal starting point for designing libraries of compounds to screen against biological targets.[1]

Potential therapeutic areas for benzamide derivatives include:

-

Central Nervous System (CNS) Disorders: Many antipsychotic drugs are benzamide derivatives that act as antagonists for dopamine and serotonin receptors.[7]

-

Oncology: Benzamides have been successfully developed as inhibitors of key cancer-related enzymes like histone deacetylases (HDACs) and tubulin.[8][9]

-

Metabolic Diseases: Certain benzamide structures have been shown to act as glucokinase activators, making them of interest for the treatment of type 2 diabetes.[10]

-

Infectious Diseases: The scaffold is also explored for developing novel antibacterial and antimicrobial agents.[6]

Caption: The role of the benzamide scaffold in targeting diseases.

References

-

Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. ResearchGate. Available at: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Published November 28, 2016. Available at: [Link]

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. Published February 4, 2022. Available at: [Link]

-

3-Amino-N-methylbenzamide. PubChem. Available at: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Published August 6, 2025. Available at: [Link]

-

Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC - NIH. Available at: [Link]

- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents.

-

Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. springermedizin.de. Published June 19, 2020. Available at: [Link]

-

Benzamide, p-amino-N-(3-methyl-2-pyridyl)-, dihydrochloride. EPA CompTox Chemicals Dashboard. Available at: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Published July 31, 2020. Available at: [Link]

- CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. Google Patents.

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Published June 10, 2024. Available at: [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. ResearchGate. Available at: [Link]

-

3-[(methylamino)methyl]benzamide hydrochloride (C9H12N2O). PubChemLite. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 3-(Methylamino)benzamide Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for a multitude of biological targets. Within this broad class, 3-(Methylamino)benzamide derivatives are emerging as a focal point for the development of targeted therapeutics, particularly in oncology. This technical guide provides an in-depth exploration of the biological activities associated with this chemical series, with a primary focus on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases. By synthesizing data from structurally related analogs and elucidating the underlying mechanisms of action, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the study of these promising compounds. We will delve into the causality behind experimental designs, present detailed protocols for key biological assays, and explore the nuanced structure-activity relationships that govern the potency and selectivity of these derivatives.

Introduction: The Benzamide Core - A Privileged Scaffold in Drug Discovery

The benzamide moiety is a recurring structural motif in a vast number of clinically approved drugs and investigational agents. Its ability to form critical hydrogen bonds and engage in various non-covalent interactions with protein targets underpins its success as a pharmacophore. The 3-amino group, in particular, offers a crucial vector for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. The methylation of this amine to form the 3-(methylamino) group can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability, while also altering its binding affinity and selectivity for its target protein. This guide will primarily focus on two major classes of enzymes that are potently modulated by 3-(methylamino)benzamide derivatives: PARP and protein kinases.

PARP Inhibition: A Foundational Activity of the 3-Aminobenzamide Scaffold

The most well-characterized biological activity of the 3-aminobenzamide core is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are critical players in the cellular response to DNA damage, and their inhibition has proven to be a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.

Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site

3-Aminobenzamide and its derivatives act as competitive inhibitors of PARP by binding to the enzyme's catalytic domain.[1] This binding occurs at the nicotinamide adenine dinucleotide (NAD+) binding pocket, preventing the natural substrate, NAD+, from accessing the active site.[1] This blockage of NAD+ binding halts the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of DNA damage.[1] The benzamide pharmacophore is crucial for this interaction, with the carboxamide moiety forming key hydrogen bonds with amino acid residues in the NAD+ binding site.[2]

The introduction of a methyl group on the 3-amino position is anticipated to modulate the binding affinity and selectivity for different PARP isoforms. While specific IC50 values for 3-(methylamino)benzamide are not extensively reported in publicly available literature, the foundational inhibitory activity of the parent compound, 3-aminobenzamide, is well-established, with an IC50 of approximately 50 nM in CHO cells for PARP.[1] The addition of the methyl group may enhance potency due to increased hydrophobic interactions within the binding pocket or, conversely, introduce steric hindrance that could decrease activity. Further enzymatic assays are required to elucidate the precise impact of N-methylation.

Experimental Protocol: In Vitro PARP Activity Assay

To determine the inhibitory potential of novel 3-(methylamino)benzamide derivatives against PARP enzymes, a robust in vitro assay is essential. The following protocol outlines a common colorimetric method.

Objective: To quantify the IC50 value of a test compound against PARP-1.

Materials:

-

Purified PARP-1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Assay buffer

-

Test compound (3-(methylamino)benzamide derivative) and positive control (e.g., Olaparib)

Procedure:

-

Plate Preparation: Histone proteins are pre-coated onto a 96-well plate to serve as the substrate for poly(ADP-ribosyl)ation.

-

Compound Dilution: Prepare a serial dilution of the test compound and the positive control in the assay buffer.

-

Reaction Mixture: In each well, add the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

-

Initiation of Reaction: Add biotinylated NAD+ to each well to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.

-

Wash the plate again.

-

Add TMB substrate and incubate until a blue color develops.

-

-

Quantification: Stop the reaction by adding the stop solution, which will turn the color to yellow. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the amount of PARP activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[3]

Kinase Inhibition: A Promising Avenue for Anticancer Activity

The benzamide scaffold is also a key feature in numerous kinase inhibitors. The structural similarity of the ATP binding site across many kinases makes it a tractable target for benzamide-based compounds.

Targeting Key Oncogenic Kinases

Several studies have highlighted the potential of 3-substituted benzamide derivatives as inhibitors of critical oncogenic kinases.

-

Bcr-Abl: A series of 3-substituted benzamide derivatives have been developed as inhibitors of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[4] These compounds were designed based on the structure of the approved drug imatinib and showed potent antiproliferative activity against the Bcr-Abl-positive K562 cell line.[4]

-

FLT3 and Src-family Kinases: Aminoisoquinoline benzamides have been identified as potent inhibitors of FLT3 and Src-family kinases.[5] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[6]

-

Receptor Tyrosine Kinases (RTKs): Novel 4-(arylaminomethyl)benzamide derivatives have demonstrated inhibitory activity against a panel of RTKs, including EGFR, HER-2, and PDGFR.[7]

While these examples do not specifically report on 3-(methylamino)benzamide derivatives, they strongly suggest that this scaffold is a viable starting point for the design of novel kinase inhibitors. The 3-(methylamino) group can be strategically utilized to explore the chemical space around the ATP binding pocket and achieve both potency and selectivity.

Experimental Protocol: Cell-Based Proliferation Assay (MTT Assay)

A fundamental step in evaluating the anticancer potential of a kinase inhibitor is to assess its effect on the proliferation of cancer cell lines that are dependent on the target kinase.

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of a test compound on a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., K562 for Bcr-Abl, MV4-11 for FLT3)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound and vehicle control (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control. Incubate for a specified period (e.g., 72 hours).[8]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.[8]

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration.[9]

| Compound Class | Target | Cell Line | IC50 / GI50 | Reference |

| 3-Aminobenzamide | PARP | CHO | ~50 nM | [1] |

| 3-Substituted Benzamides | Bcr-Abl | K562 | Potent (specific values not provided) | [4] |

| Aminoisoquinoline Benzamides | FLT3, Src | MV4-11, MOLM-14 | Potent (specific values not provided) | [5] |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Not specified | CWR-22, PC-3 | 2.5 µM | [10] |

| 1-(4-(benzamido)phenyl)-3-arylurea derivatives | Aromatase (predicted) | MDA-MB-231 | 11.35 µM | [9] |

Table 1: Representative biological activities of benzamide derivatives.

Structure-Activity Relationships (SAR): Guiding the Design of Potent Derivatives

The biological activity of 3-(methylamino)benzamide derivatives is highly dependent on the nature and position of substituents on both the benzamide and the appended chemical moieties.

-

For PARP Inhibitors: The benzamide core is the key pharmacophore.[2] Modifications at other positions of the phenyl ring can be used to enhance potency and selectivity. For instance, the addition of a piperazine ring, as seen in Olaparib, significantly improves activity. The N-methyl group in 3-(methylamino)benzamide derivatives can influence the orientation of the molecule in the binding pocket and its pharmacokinetic properties.

-

For Kinase Inhibitors: The SAR for kinase inhibitors is more complex due to the diversity of kinase active sites. However, some general principles apply. The benzamide portion often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The rest of the molecule extends into the ATP binding pocket, and modifications here can confer selectivity. For example, in the 3-substituted benzamides targeting Bcr-Abl, halogen and trifluoromethyl groups were found to be highly effective.[4]

Conclusion and Future Directions

3-(Methylamino)benzamide derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. Their foundational activity as PARP inhibitors, inherited from the 3-aminobenzamide core, combined with the demonstrated potential of the benzamide scaffold to inhibit a wide range of oncogenic kinases, makes them attractive candidates for further investigation.

Future research in this area should focus on:

-

Systematic Synthesis and Screening: The synthesis of a focused library of 3-(methylamino)benzamide derivatives with diverse substitutions to systematically explore the SAR for both PARP and various kinase targets.

-

Quantitative Biological Evaluation: The determination of IC50 and GI50 values for these compounds against a broad panel of PARP isoforms and cancer-relevant kinases and cell lines.

-

Structural Biology: Co-crystallization of lead compounds with their target proteins to elucidate the precise binding modes and guide further optimization.

-

In Vivo Efficacy Studies: The evaluation of promising candidates in relevant animal models of cancer to assess their therapeutic potential.

By leveraging the principles and methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of 3-(methylamino)benzamide derivatives and contribute to the development of the next generation of targeted cancer therapies.

References

Sources

- 1. chempaign.net [chempaign.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalkinomics.com [chemicalkinomics.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

3-(Methylamino)benzamide: A Structural Probe for PARP Inhibition Mechanisms

The following technical guide details the pharmacological profile, synthesis, and experimental application of 3-(Methylamino)benzamide (3-MAB) . This compound serves as a critical structural analog to the prototype PARP inhibitor 3-Aminobenzamide (3-AB) , utilized primarily to probe the steric and hydrogen-bonding requirements of the Poly(ADP-ribose) polymerase (PARP) catalytic domain.

Technical Monograph & Experimental Guide [1]

Executive Summary & Pharmacological Context

3-(Methylamino)benzamide (3-MAB) is a first-generation mono-PARP inhibitor analog derived from the benzamide scaffold.[1] While its parent compound, 3-Aminobenzamide (3-AB) , is the historical gold standard for studying PARP function, 3-MAB represents a specific modification—N-methylation of the exocyclic amine at position 3 —designed to evaluate the structure-activity relationship (SAR) of the inhibitor-enzyme interface.

In the context of drug development, 3-MAB is not a clinical candidate but a mechanistic probe . It is used to determine the tolerance of the PARP nicotinamide-binding pocket to steric bulk and hydrophobic substitution.[1]

Key Differentiators

| Feature | 3-Aminobenzamide (3-AB) | 3-(Methylamino)benzamide (3-MAB) |

| Structure | Primary amine (-NH₂) at C3 | Secondary amine (-NHCH₃) at C3 |

| Role | Prototype Inhibitor (Reference) | SAR Probe (Steric/Hydrophobic Test) |

| Binding Mode | H-bond donor to enzyme backbone | Altered H-bond geometry + Steric bulk |

| Primary Utility | Ischemia/Reperfusion models, DNA repair assays | Defining the "Methyl Effect" in binding pockets |

Chemical Biology & Mechanism of Action[1]

The Benzamide Pharmacophore

PARP enzymes (specifically PARP-1 and PARP-2) are activated by DNA strand breaks.[1] They cleave NAD+ to form poly(ADP-ribose) chains on nuclear proteins.[1] Benzamide inhibitors function as nicotinamide mimics .[1]

-

The Amide Group (CONH₂): Essential for activity.[1] It forms critical hydrogen bonds with the active site (Gly863 and Ser904 in PARP-1), mimicking the amide of nicotinamide.[1]

-

The 3-Position Substituent: In 3-AB, the amino group (-NH₂) acts as a hydrogen bond donor/acceptor, significantly increasing potency compared to unsubstituted benzamide.

The "Methyl Effect" in 3-MAB

The introduction of a methyl group at the 3-amino position in 3-MAB alters the physicochemical profile:

-

Steric Hindrance: The PARP active site is a deep cleft.[1] The addition of a methyl group tests the volume tolerance of the "floor" of this pocket.[1]

-

Lipophilicity: N-methylation increases logP, potentially improving cell membrane permeability compared to 3-AB.

-

Binding Affinity: Historically, alkylation of the 3-amino group (e.g., to 3-methylamino or 3-dimethylamino) often results in a reduction of inhibitory potency (IC50 increases). This confirms that the specific geometry of the primary amine is optimal for interaction with the enzyme's glutamate or glycine residues.[1]

Visualization: PARP Signaling & Inhibition Logic

The following diagram illustrates the PARP activation pathway and the specific intervention point of Benzamide analogs like 3-MAB.

Caption: Mechanism of Action: 3-MAB competes with NAD+ for the PARP active site, preventing PARylation and downstream NAD+ depletion.[1]

Experimental Protocols

Synthesis of 3-(Methylamino)benzamide

Note: Commercially available 3-AB is often used as the starting material.[1]

Reaction Principle: Reductive amination of 3-aminobenzamide using formaldehyde and a reducing agent, or direct methylation (less specific).[1] Recommended Route: Reductive Methylation.[1]

-

Reagents: 3-Aminobenzamide (1.0 eq), Paraformaldehyde (1.0 eq), Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq), Acetic Acid (catalytic), Methanol (Solvent).[1]

-

Procedure:

-

Dissolve 3-Aminobenzamide in Methanol (0.1 M).

-

Add Paraformaldehyde and stir for 1 hour at Room Temperature (RT) to form the imine intermediate.[1]

-

Add Acetic Acid (pH adjustment to ~5-6).[1]

-

Slowly add NaBH₃CN (Caution: Toxic).[1] Stir at RT for 4-12 hours.[1]

-

Quench: Add water/bicarbonate.[1]

-

Extraction: Extract with Ethyl Acetate.[1]

-

Purification: Silica Gel Chromatography (DCM:MeOH gradient).[1] The mono-methylated product (3-MAB) must be separated from the di-methylated byproduct.[1]

-

-

Validation: 1H-NMR must show a singlet for the methyl group (~2.8 ppm) and a broad singlet for the secondary amine proton.[1]

In Vitro PARP Inhibition Assay (Universal Colorimetric)

This protocol validates the IC50 of 3-MAB compared to 3-AB.[1]

Materials:

-

Recombinant Human PARP-1 Enzyme.[1]

-

Biotinylated NAD+.[1]

-

Histone-coated 96-well strip plates.[1]

-

Streptavidin-HRP conjugate.[1]

Workflow:

-

Preparation: Dilute 3-MAB and 3-AB in Assay Buffer (50 mM Tris, pH 8.0, 10 mM MgCl₂, 1 mM DTT) to concentrations ranging from 0.1 µM to 1000 µM.

-

Incubation: Add 20 µL of inhibitor + 20 µL of PARP-1 enzyme (0.5 U/well) to Histone-coated wells. Incubate 15 min at RT.

-

Activation: Add 20 µL of PARP Cocktail (Biotin-NAD+ and Activated DNA). Incubate 60 min at RT.

-

Detection: Wash wells 3x with PBS-T. Add Streptavidin-HRP. Incubate 30 min. Wash 3x. Add TMB Substrate.[1]

-

Readout: Measure Absorbance at 450 nm.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

Comparative Data Profile

The following table summarizes the expected physicochemical and biological properties based on benzamide SAR literature.

| Property | 3-Aminobenzamide (3-AB) | 3-(Methylamino)benzamide (3-MAB) | 3-Methoxybenzamide |

| Molecular Weight | 136.15 g/mol | 150.18 g/mol | 151.16 g/mol |

| LogP (Lipophilicity) | ~0.3 | ~0.8 (Estimated) | ~1.1 |

| PARP-1 IC50 (In Vitro) | ~30 - 50 µM | > 50 µM (Reduced Potency)* | ~20 - 40 µM |

| Solubility (Water) | High | Moderate | Low |

| Primary Application | General PARP inhibition | SAR studies / Steric Probing | Neuroprotection models |

*Note: Methylation of the 3-amino group generally reduces potency due to the loss of optimal hydrogen bond geometry with the enzyme backbone, though it remains a weak inhibitor.

References

-

Purnell, M. R., & Whish, W. J. (1980).[1] Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777.[1] Link

-

Virág, L., & Szabó, C. (2002).[1] The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1][2] Pharmacological Reviews, 54(3), 375–429.[1] Link

-

Costantino, G., et al. (2001).[1] Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Journal of Medicinal Chemistry, 44(23), 3786–3794.[1] Link[1]

-

Selleck Chemicals. (2024).[1] 3-Aminobenzamide Product Datasheet & Biological Activity.[1] Link

Sources

An In-Depth Technical Guide to Benzamide Derivatives: Core Building Blocks in Medicinal Chemistry

<

Introduction: The Benzamide Scaffold - A Privileged Structure in Drug Discovery

The benzamide moiety, consisting of a carboxamide group directly attached to a benzene ring, is a cornerstone of modern medicinal chemistry.[1] Its remarkable prevalence in a vast array of therapeutic agents stems from its unique ability to engage in crucial hydrogen bonding and other non-covalent interactions, enabling it to bind with high affinity and specificity to a wide range of biological targets.[1] This versatility has propelled the development of numerous blockbuster drugs across diverse therapeutic areas, including oncology, central nervous system (CNS) disorders, and antiemetics.[1][2]

This technical guide offers a comprehensive exploration of benzamide derivatives for researchers, scientists, and drug development professionals. It delves into the fundamental synthetic strategies, explores the intricate structure-activity relationships (SAR), and highlights their diverse applications in medicine, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

I. Synthetic Strategies for Benzamide Derivatives

The construction of the benzamide core is predominantly achieved through the robust and well-established amide coupling reaction.[1][3] The most prevalent method involves the activation of a benzoic acid derivative, which is then reacted with a primary or secondary amine.[4]

A. Foundational Amide Coupling Reactions

A common and efficient approach utilizes coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt).[3] This method is favored for its mild reaction conditions and the straightforward removal of the urea byproduct.[3]

Below is a generalized workflow for this fundamental synthesis:

Caption: Generalized workflow for benzamide synthesis via amide coupling.

Experimental Protocol: General Procedure for EDC/HOBt Mediated Amide Coupling [3]

-

Dissolution: Dissolve the substituted benzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF, CH2Cl2) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the active ester intermediate.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired benzamide derivative.

Table 1: Representative EDC/HOBt Coupling Reaction Conditions and Yields [3]

| Entry | Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Nitrobenzoic Acid | Aniline | DMF | RT | 12 | 92 |

| 2 | Benzoic Acid | 4-Fluoroaniline | CH2Cl2 | RT | 16 | 88 |

| 3 | 3-Methoxybenzoic Acid | Benzylamine | MeCN | RT | 12 | 90 |

B. Advanced Synthetic Methodologies

Beyond standard amide coupling, other powerful techniques are employed to synthesize more complex benzamide derivatives.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods, such as the Buchwald-Hartwig amination, allow for the formation of the C-N bond between an aryl halide and an amine, providing an alternative route to substituted benzamides.

-

Palladium-Catalyzed Cyclization: Efficient methods for synthesizing substituted N-benzoylindoles have been developed via the Pd(II)-catalyzed C-H functionalization of substituted N-(2-allylphenyl)benzamides.[5] This approach has been successfully applied to the synthesis of a key intermediate for the non-steroidal anti-inflammatory drug, Indomethacin.[5]

-

Rhodium-Catalyzed Oxidative Coupling: Isoquinolones can be synthesized from benzamides and alkynes through the oxidative ortho C-H activation of benzamides using a rhodium catalyst.[6]

II. Structure-Activity Relationships (SAR) and Bioisosteric Replacements

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzene ring and the amide nitrogen. Understanding these structure-activity relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

A. Key SAR Insights

-

Substitutions on the Benzene Ring: Electron-withdrawing groups, such as fluorine and difluoromethyl, are generally less tolerated at the C-5 position of the benzamide core in certain classes of inhibitors.[7] Conversely, electron-rich, smaller substitutions at this position can lead to more active derivatives.[7] For some anti-leukotriene agents, the conformation of the conjugated benzamide moiety is critical for activity.[8]

-

Amide Nitrogen Substitution: The nature of the substituent on the amide nitrogen plays a pivotal role in determining the biological target and activity. For instance, secondary amides, such as methyl amides, have been shown to be more potent than their primary amide counterparts in certain contexts.[7]

-

Conformational Considerations: The overall three-dimensional shape of the molecule is a key determinant of its biological activity. For example, in a series of anti-leukotriene benzamide derivatives, the ability of flexible alkyl and alkoxy chains to adopt conformations similar in length to the omega-chain of leukotriene was directly correlated with potent antagonist activity.[8]

B. Bioisosteric Replacements for the Amide Group

Bioisosteric replacement is a powerful strategy in drug design to improve physicochemical properties, metabolic stability, and target engagement while retaining the desired biological activity.[9] Several bioisosteres for the amide group in benzamide derivatives have been successfully explored.[10][11]

Common Amide Bioisosteres:

-

Urea and Sulfonamide: These groups conserve the hydrogen bond donor and acceptor features of the amide bond and can be used to modulate the distance between pharmacophoric elements.[10]

-

Thioamide and Selenoamide: Replacing the amide oxygen with sulfur or selenium preserves the amide geometry and has been shown to retain activity in certain anthelmintic benzamides.[10]

-

Triazole: This five-membered heterocyclic ring is a non-classical bioisostere that mimics the planar geometry and hydrogen bonding characteristics of the amide bond, often enhancing metabolic stability.[9][10][12]

-

Biphenyl System: In the development of ABCG2 modulators, a labile benzanilide core was successfully replaced by a more stable biphenyl moiety, demonstrating that the core benzamide structure is not always essential for activity.[13]

Caption: Inhibition of an RTK pathway by a benzamide-based kinase inhibitor. [1] Table 2: Representative Benzamide-Based PARP-1 Inhibitors and Their Anticancer Activity

| Compound | Target Cancer Cell Line | IC50 (Anticancer) | IC50 (PARP-1) | Reference |

| 13f | HCT116 | 0.30 µM | 0.25 nM | [14] |

| 13f | DLD-1 | 2.83 µM | 0.25 nM | [14] |

| 23f | HCT116 | 7.87 µM | 5.17 nM | [15] |

| 27f | HCT116 | 8.93 µM | 6.06 nM | [15] |

B. Central Nervous System (CNS) Disorders

Benzamide derivatives have a long history in the treatment of psychiatric and neurological disorders.

-

Antipsychotics: Substituted benzamides like Sulpiride and Amisulpride are atypical antipsychotics that primarily act as antagonists at dopamine D2 receptors. [1][2][16][17]They are particularly effective for the negative symptoms of schizophrenia. [17][18]The therapeutic effect is achieved by modulating dopamine neurotransmission in the mesolimbic and mesocortical pathways of the brain. [1][18]* Antidepressants: At lower doses, some substituted benzamides exhibit antidepressant effects, making them useful in the treatment of dysthymia. [17][18]* Alzheimer's Disease: Novel benzamide derivatives are being investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. [19][20]

Caption: Mechanism of action of benzamide antipsychotics at the dopamine D2 receptor. [1]

C. Antiemetics

Certain benzamide derivatives are effective antiemetic agents, used to prevent nausea and vomiting, particularly those induced by chemotherapy. [21][22][23][24]

-

Metoclopramide: This agent exerts its antiemetic effect through dopamine D2 receptor antagonism in the central nervous system and also has a prokinetic effect on the gastrointestinal tract. [22][23][24]* Alizapride: This substituted benzamide has also demonstrated antiemetic activity in patients undergoing chemotherapy. [21]

D. Other Therapeutic Areas

The broad biological activity of benzamide derivatives extends to several other therapeutic areas:

-

Antiviral Agents: Benzamide derivatives have been investigated as inhibitors of viral proteases, such as the papain-like cysteine protease (PLpro) of coronaviruses. [25]* Anthelmintics: Ortho-substituted benzamides have shown excellent nematicidal activity by selectively inhibiting nematode complex II. [10][11]* Antifungal and Antibacterial Agents: Various benzamide derivatives have been reported to possess antifungal and antibacterial properties. [22]

IV. Conclusion and Future Perspectives

The benzamide scaffold remains a highly versatile and productive framework in the quest for new therapeutic agents. [1]Its favorable physicochemical properties and synthetic tractability allow for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. [1]From pioneering antipsychotics to cutting-edge targeted cancer therapies, benzamide-containing compounds have made a significant impact on medicine. [1]Future research will undoubtedly continue to leverage this privileged structure to address unmet medical needs and explore novel biological targets.

References

-

The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem.

-

Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed.

-

Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed.

-

Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed.

-

Discovery of novel benzamide derivatives as potential multireceptor antipsychotics.

-

and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - RWTH Publications.

-

Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors | Journal of Medicinal Chemistry - ACS Publications.

-

Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers - Benchchem.

-

Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed.

-

Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - MDPI.

-

CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents.

-

Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC.

-

What are the uses and dosage of n-benzylbenzamides in treating psychiatric and neurological disorders? - Dr.Oracle.

-

Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.

-

Benzamide – Knowledge and References - Taylor & Francis.

-

Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy.

-

Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors.

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF - ResearchGate.

-

Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2 - PubMed.

-

(PDF) Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - ResearchGate.

-

The Ultimate Guide to Antiemetic Drugs | Pharmacology Mentor.

-

Antiemetic agents.

-

Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - Taylor & Francis.

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI.

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications.

-

Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed.

-

Anaesthesia - Antiemetic drugs.

-

The Substituted Benzamides and Their Clinical Potential on Dysthymia and on the Negative Symptoms of Schizophrenia - PubMed.

-

BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Текст научной статьи по специальности - КиберЛенинка.

-

Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor - PubMed.

-

Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening - SciSpace.

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC.

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

-

A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold | Bentham Science Publishers.

-

Antiemetics for adults for prevention of nausea and vomiting caused by moderately or highly emetogenic chemotherapy: a network meta‐analysis - PMC.

-

A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - NIH.

-

The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC.

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - NIH.

-

New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - MDPI.

-

Novel synthetic route to the C-nucleoside, 2-deoxy benzamide riboside - PMC - NIH.

-

Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - PMC.

-

Enantioselective Cobalt(III)-Catalyzed [4 + 1] Annulation of Benzamides: Cyclopropenes as One-Carbon Synthons - Infoscience.

-

Rh-Catalyzed Oxidative Coupling between Primary and Secondary Benzamides and Alkynes: Synthesis of Polycyclic Amides - Xingwei Li.

-

Ester and Amide Bioisosteres - Cambridge MedChem Consulting.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

- 10. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The Ultimate Guide to Antiemetic Drugs | Pharmacology Mentor [pharmacologymentor.com]

- 24. sajaa.co.za [sajaa.co.za]

- 25. Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Differential Solubility of 3-(Methylamino)benzamide HCl: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the solubility of a compound is a cornerstone physical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. For researchers, scientists, and drug development professionals, understanding and quantifying the solubility of a novel compound, such as 3-(Methylamino)benzamide hydrochloride, is a critical early-stage gatekeeper for its progression. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Conversely, a comprehensive grasp of a compound's solubility characteristics in various solvent systems, including both aqueous and organic media like dimethyl sulfoxide (DMSO), is paramount for formulation development, in vitro assay design, and toxicological studies.

This in-depth technical guide provides a comprehensive analysis of the solubility of 3-(Methylamino)benzamide HCl, focusing on its differential behavior in two of the most ubiquitous solvents in the laboratory: water and DMSO. We will delve into the underlying chemical principles that govern its solubility, present a framework for understanding its expected behavior based on analogous structures, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility. This guide is structured to empower the researcher with not only the "how" but, more importantly, the "why" behind the experimental choices, ensuring scientific integrity and fostering a deeper understanding of this crucial physicochemical parameter.

I. Physicochemical Profile of 3-(Methylamino)benzamide HCl and Solvent Properties

A thorough understanding of the molecular structure of 3-(Methylamino)benzamide HCl and the properties of the solvents is fundamental to predicting and interpreting its solubility.

3-(Methylamino)benzamide Hydrochloride: A Structural Overview

3-(Methylamino)benzamide HCl is a hydrochloride salt of a substituted benzamide. Its structure features several key functional groups that influence its solubility:

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to hydrophobic character.

-

Amide Group (-C(=O)NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Methylamino Group (-NHCH₃): The secondary amine is basic and, in the hydrochloride salt form, exists as a protonated, positively charged methylammonium group (-NH₂⁺CH₃). This ionic character significantly enhances its polarity.

-

Hydrochloride Salt: The presence of the chloride counter-ion (Cl⁻) makes the overall molecule an ionic compound, which generally favors solubility in polar solvents.

The interplay of these structural features—the hydrophobic benzene ring versus the polar amide and the ionic methylammonium chloride—creates a molecule with a nuanced solubility profile.

The Solvents: Water vs. DMSO

The choice of solvent is a critical determinant of solubility. Water and DMSO represent two distinct classes of polar solvents.

| Property | Water (H₂O) | Dimethyl Sulfoxide (DMSO) ((CH₃)₂SO) |

| Polarity | Highly Polar | Highly Polar |

| Solvent Type | Protic | Aprotic |

| Dielectric Constant (at 20°C) | ~80 | ~47 |

| Hydrogen Bonding | Strong H-bond donor and acceptor | H-bond acceptor only |

| Key Characteristics | The "universal solvent" for many polar and ionic compounds.[1] Forms hydration shells around ions.[1] | Dissolves a wide range of polar and nonpolar compounds. Miscible with water and many organic solvents. |

-

Water is a polar protic solvent, meaning its molecules can donate hydrogen bonds. Its high dielectric constant is effective at shielding the electrostatic attraction between the cation and anion of a salt, facilitating dissolution.

-

DMSO is a polar aprotic solvent; it possesses a strong dipole moment but lacks acidic protons to donate in hydrogen bonding. It is an excellent hydrogen bond acceptor. Its ability to dissolve a broad spectrum of substances makes it a valuable solvent in drug discovery for creating stock solutions.

II. Theoretical Framework for the Solubility of 3-(Methylamino)benzamide HCl

Solubility in Water:

The hydrochloride salt form of 3-(Methylamino)benzamide is expected to be moderately to highly soluble in water . The primary driving force for its aqueous solubility is the ion-dipole interactions between the polar water molecules and the charged methylammonium and chloride ions. Water molecules will form hydration shells around these ions, effectively separating them and stabilizing them in solution. Additionally, the polar amide group can participate in hydrogen bonding with water molecules. However, the nonpolar benzene ring will introduce a degree of hydrophobicity, which may limit the absolute solubility compared to a similar molecule without the aromatic ring. The pH of the aqueous solution will also be a critical factor; as an amine hydrochloride, dissolving it in water will result in a slightly acidic solution. In buffered aqueous solutions, the solubility will be pH-dependent.

Solubility in DMSO:

3-(Methylamino)benzamide HCl is anticipated to be highly soluble in DMSO . DMSO's high polarity allows it to effectively solvate the ionic components of the molecule. Although DMSO is not a hydrogen bond donor, its oxygen atom is a strong hydrogen bond acceptor and can interact favorably with the N-H protons of the methylammonium and amide groups. The methyl groups of DMSO can also engage in van der Waals interactions with the aromatic ring of the solute. The ability of DMSO to dissolve a wide range of both polar and nonpolar compounds makes it a powerful solvent for many organic molecules, including hydrochloride salts.

The following diagram illustrates the key intermolecular forces governing the dissolution of 3-(Methylamino)benzamide HCl in water and DMSO.

Caption: Intermolecular forces influencing solubility.

III. Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for the experimental determination of the thermodynamic solubility of 3-(Methylamino)benzamide HCl. This method, based on the well-established shake-flask technique, is considered the gold standard for solubility measurement.

A. Materials and Equipment

-

3-(Methylamino)benzamide HCl (solid)

-

Deionized water

-

DMSO (anhydrous)

-

pH meter

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers

B. Experimental Workflow

The experimental workflow for determining the thermodynamic solubility is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

C. Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(Methylamino)benzamide HCl to a series of vials (in triplicate for each solvent). A general starting point is to add approximately 10-20 mg of the compound to 1 mL of the solvent (water and DMSO). The key is to ensure undissolved solid remains at equilibrium.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C, depending on the application).

-

Agitate the samples for a predetermined period to reach thermodynamic equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

For further clarification and removal of any fine particulates, filter the supernatant through a 0.22 µm syringe filter into a clean vial. Note: It is important to pre-condition the filter with the solvent to minimize any potential adsorption of the compound onto the filter membrane.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 3-(Methylamino)benzamide HCl of known concentrations in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Prepare appropriate dilutions of the saturated supernatant samples to fall within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

Calculate the concentration of 3-(Methylamino)benzamide HCl in the original saturated solution using the calibration curve and accounting for the dilution factor. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

-

D. Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following self-validating checks should be integrated into the protocol:

-

Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the equilibration period is a primary indicator that a saturated solution has been achieved.

-

Equilibrium Confirmation: In a preliminary study, samples should be taken at various time points (e.g., 8, 16, 24, 48 hours) to demonstrate that the concentration in the supernatant has reached a stable plateau.

-

Triplicate Measurements: Performing the experiment in triplicate for each solvent provides a measure of the precision and reproducibility of the results.

-

Calibration Curve Linearity: A calibration curve with a high coefficient of determination (R² > 0.99) ensures accurate quantification.

-

pH Measurement (for aqueous solutions): For the aqueous samples, the pH of the saturated solution should be measured and reported, as the solubility of an amine salt can be pH-dependent.

IV. Discussion: Interpreting the Solubility Data and Practical Implications

The experimentally determined solubility values for 3-(Methylamino)benzamide HCl in water and DMSO will provide critical insights for various stages of research and development.

-

High Aqueous Solubility: If the compound demonstrates high aqueous solubility, it is a favorable characteristic for oral drug delivery, as it suggests that dissolution in the gastrointestinal tract is unlikely to be a rate-limiting step for absorption. It also simplifies the preparation of aqueous formulations for in vivo studies.

-

Moderate to Low Aqueous Solubility: Should the aqueous solubility be limited, this information is crucial for formulation scientists who may need to employ solubility enhancement techniques such as salt selection (already addressed by using the HCl form), pH adjustment, or the use of co-solvents or complexing agents.

-

High DMSO Solubility: A high solubility in DMSO confirms its utility as a solvent for preparing high-concentration stock solutions for in vitro screening assays. When using DMSO stock solutions for aqueous-based assays, it is imperative to consider the final concentration of DMSO in the assay medium, as it can have biological effects at higher concentrations. Typically, the final DMSO concentration is kept below 0.5-1%.

V. Conclusion: A Foundation for Informed Drug Development